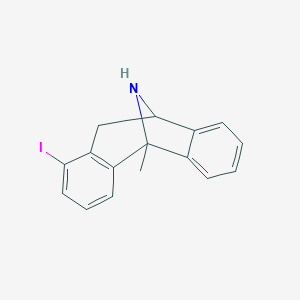

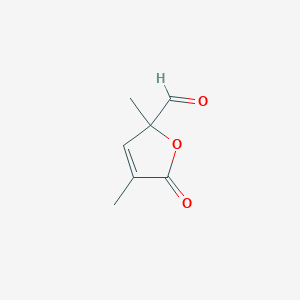

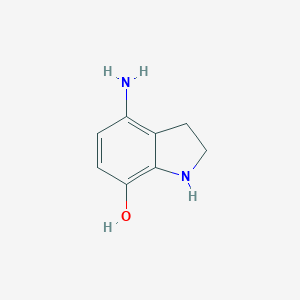

![molecular formula C15H12N2O2 B057501 4-(咪唑并[1,2-a]吡啶-2-基甲氧基)苯甲醛 CAS No. 118001-76-6](/img/structure/B57501.png)

4-(咪唑并[1,2-a]吡啶-2-基甲氧基)苯甲醛

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through several methodologies, including multicomponent reactions that involve the condensation of imidazo[1,5-a]pyridine carbenes with phthalaldehydes and dimethyl acetylenedicarboxylate (DMAD) to produce novel fused tricyclic derivatives with high fluorescence quantum yields, indicating potential applications as optical sensors (Pan et al., 2011). Another approach involves the one-pot synthesis from benzyl halides or tosylates, 2-aminopyridines, and isocyanides under mild conditions to afford imidazo[1,2-a]pyridines in excellent yields (Adib et al., 2011).

Molecular Structure Analysis

Imidazo[1,2-a]pyridines possess a compact and rigid molecular structure that facilitates interesting photophysical properties, making them suitable for applications in emissive materials and fluorescent probes. The molecular structure is characterized by restricted intramolecular motion due to the fused ring system, contributing to their aggregation-induced emission (AIE) properties and high quantum yields in solid states (Yang et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, including cascade aminomethylation/cycloisomerization reactions catalyzed by copper(II) to form functionalized derivatives. These reactions exhibit excellent yields and functional group tolerance, highlighting the versatility of imidazo[1,2-a]pyridines in organic synthesis (Rassokhina et al., 2015).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting points, and fluorescence, are significantly influenced by their molecular structure. For instance, the presence of substituents on the imidazo[1,2-a]pyridine core can alter these properties, affecting their application in various fields (Renno et al., 2022).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, including their reactivity, stability, and interaction with other molecules, are pivotal for their application in chemical biology and materials science. Their stable N-heterocyclic carbene forms, for example, are utilized in the synthesis of complex molecules and in catalysis, demonstrating their broad utility in organic chemistry (Alcarazo et al., 2005).

科学研究应用

合成和表征

- 铜(II)介导的合成:铜(II)催化咪唑并[1,2-a]吡啶的合成,展示了一种合成功能化咪唑并[1,2-a]吡啶的实用方法,包括阿尔普唑仑等药物分子 (Rassokhina 等人,2015)。

- 脂质体模型中的光物理研究:合成咪唑并[1,5-a]吡啶类荧光团并研究其溶剂化变色行为,使其适合作为细胞膜探针 (Renno 等人,2022)。

- 衍生物的新构象异构体:合成和表征含有咪唑并[1,2-a]吡啶骨架的新型 N-酰基腙,可用于生化研究 (Evrard 等人,2022)。

衍生物的合成

- 衍生物的一锅法合成:已经开发出咪唑并[1,2-a]吡啶的一锅法合成方法,为这些化合物提供了一种有效的方法 (Adib 等人,2011)。

- 抗念珠菌活性:研究咪唑并吡啶衍生物的抗念珠菌活性,为医学研究做出贡献 (Kaplancıklı 等人,2008)。

多组分反应和合成

- 多组分反应生成稠合三环化合物:一项关于涉及咪唑并[1,5-a]吡啶卡宾的多组分反应的研究,以生成新型稠合三环化合物,对合成化学具有重要意义 (Pan 等人,2011)。

- 四氢咪唑并[1,2-a]吡啶衍生物的有效合成:开发咪唑并[1,2-a]吡啶的合成方案,整合多种化学反应 (Li 等人,2012)。

新型合成方法

- 微波辅助一锅法合成:一种用于合成吡啶并咪唑稠合喹啉的新型微波辐照方案,展示了合成化学中的一种创新方法 (Pawar 等人,2023)。

生物活性研究

- 抗溃疡剂的研究:合成新的咪唑并[1,2-a]吡啶作为潜在的抗溃疡剂,为药物研究做出贡献 (Starrett 等人,1989)。

属性

IUPAC Name |

4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDDDYGGKVCWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353389 | |

| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

CAS RN |

118001-76-6 | |

| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

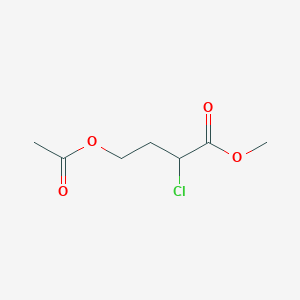

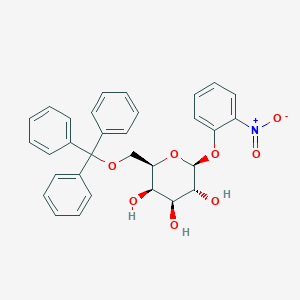

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

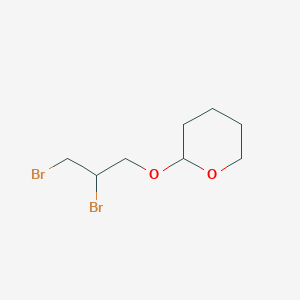

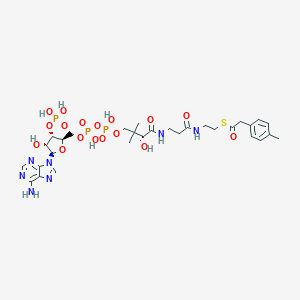

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)

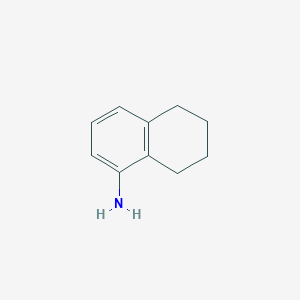

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)